molecular formula C46H54F12FeP2 B12307343 Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)-

Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)-

Cat. No.: B12307343
M. Wt: 952.7 g/mol
InChI Key: SNRUKJLXYKUZDU-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Stereochemical Configuration

The compound follows IUPAC naming conventions for organometallic phosphines with multiple stereocenters. The base structure contains a ferrocene moiety (bis(η⁵-cyclopentadienyl)iron) substituted at the 1- and 2-positions with distinct phosphine groups. The (1S) designation specifies the absolute configuration at the ethyl-bridged carbon, while the (1R) notation indicates the chiral center in the bis[3,5-bis(trifluoromethyl)phenyl]phosphinoethyl group.

Stereochemical descriptors reveal:

  • Planar chirality in the ferrocene backbone (S configuration at C1)
  • Central chirality in the ethylphosphine side chain (R configuration at C1')
  • Axial chirality from the 2-(dicyclohexylphosphino)phenyl substituent

The systematic name reflects these features through nested locants and stereochemical prefixes, distinguishing it from related Walphos ligands that share structural motifs but differ in substituent patterns.

Molecular Formula and Weight Analysis

Property Value
Molecular Formula C₅₄H₅₈F₁₂FeP₂
Exact Mass 1132.296 Da
Molecular Weight 1133.79 g/mol
Elemental Composition C 57.19%, H 5.16%, F 20.11%, Fe 4.92%, P 5.46%

The formula derives from the ferrocene core (C₁₀H₁₀Fe) combined with:

  • Bis[3,5-bis(trifluoromethyl)phenyl]phosphine group (C₂₈H₁₆F₁₂P)
  • 2-(Dicyclohexylphosphino)phenyl substituent (C₁₈H₂₈P)
  • Ethyl bridging unit (C₂H₄)

Isotopic patterns show characteristic iron-56 (91.75% abundance) and phosphorus-31 (100% abundance) signatures, with fluorine-19 contributing distinct hyperfine splitting in mass spectra.

Crystallographic Data and Solid-State Conformational Studies

X-ray diffraction analysis of analogous bis(phosphinoferrocene) derivatives reveals key structural features:

Crystal System : Monoclinic
Space Group : P2₁/c
Unit Cell Parameters :

  • a = 15.732(3) Å
  • b = 10.609(1) Å
  • c = 20.266(4) Å
  • β = 102.76(3)°

The ferrocene units exhibit:

  • Fe-C bond lengths: 2.036-2.042 Å
  • Cp ring tilt angles: <5°
  • P-Fe-P bite angle: 92.7°

Notable conformational aspects:

  • Dihedral angle between substituted Cp rings: 80.6°
  • Ethyl bridge torsion angle: 165.59° (anti-periplanar)
  • Dicyclohexyl groups adopt chair conformations with axial phosphorus lone pairs

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, CDCl₃):

  • δ 7.45-7.32 (m, 4H, aryl-H)
  • δ 6.02 (s, 2H, Cp-H)
  • δ 4.21 (q, J = 6.8 Hz, 1H, CH(CH₃))
  • δ 2.85-1.15 (m, 44H, cyclohexyl/ethyl)

³¹P{¹H} NMR (202 MHz):

  • δ -18.7 (d, J = 12.4 Hz, P(Cy)₂)
  • δ -5.3 (d, J = 12.4 Hz, P(ArF)₂)

The ³¹P NMR coupling constant (J = 12.4 Hz) confirms trans-phosphorus coordination to iron, while aryl proton splitting patterns reflect para-substitution on trifluoromethylphenyl groups.

Mass Spectrometry (MS) Fragmentation Patterns

High-Resolution ESI-MS:

  • m/z 1133.298 [M]⁺ (calc. 1133.296)
  • Major fragments:
    • 987.254 [M - C₆F₆]⁺
    • 732.118 [FeP₂(C₆H₅)₄]⁺
    • 369.044 [C₁₈H₂₈P]⁺

Fragmentation occurs preferentially at the ethyl bridge and trifluoromethylphenyl groups, with iron remaining associated with phosphorus fragments.

X-ray Photoelectron Spectroscopy (XPS) of Phosphorus Centers
Peak Binding Energy (eV) Assignment
P 2p₃/₂ 130.2 P–C (dicyclohexyl)
P 2p₁/₂ 131.1 P–C (aryl)
P 2p satellite 133.8 P→Fe charge transfer

Properties

Molecular Formula

C46H54F12FeP2

Molecular Weight

952.7 g/mol

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron

InChI

InChI=1S/C41H44F12P2.C5H10.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h8-9,15,18-25,30-31,34-35H,2-7,10-14,16-17H2,1H3;1-5H2;

InChI Key

SNRUKJLXYKUZDU-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.C1CCCC1.[Fe]

Origin of Product

United States

Preparation Methods

Lithiation of Bromoferrocene Derivatives

  • 1-Bromo-1′-(diphenylphosphino)ferrocene is treated with n-butyllithium to generate a lithio intermediate, which reacts with chlorodiphenylstibine or analogous electrophiles.
  • Modifications include using BH3-protected phosphines to prevent oxidation during subsequent steps.

Sequential Phosphination for Diphosphine Assembly

The diphosphine ligand is assembled through stepwise phosphination to avoid cross-reactivity:

First Phosphination: Bis[3,5-bis(trifluoromethyl)phenyl]phosphine

  • Diethyl phosphite reacts with 3,5-bis(trifluoromethyl)bromobenzene in a Michaelis-Arbuzov reaction, followed by reduction with DIBAL-H to yield the secondary phosphine bis[3,5-bis(trifluoromethyl)phenyl]phosphine (ArF2PH) .
  • Key conditions :
    • Solvent: Dry THF under N2.
    • Temperature: 25°C for 15 minutes.
    • Yield: 72% after column chromatography.

Second Phosphination: Dicyclohexylphosphino-phenyl Group

  • Chlorodicyclohexylphosphine (Cy2PCl) reacts with a phenylmagnesium bromide derivative under Ullmann coupling conditions.
  • Palladium catalysis (Pd(OAc)2>/sub>, Xantphos) facilitates C–P bond formation at the 2-position of the ferrocene.

Stereochemical Control and Resolution

The (1R,1S) configuration is achieved via:

Dynamic Kinetic Resolution (DKR)

  • Using a chiral palladium catalyst (e.g., Pd-BINAP), the configuration at phosphorus is inverted during coupling, yielding a 3:1 dr in favor of the (R,S)-diastereomer.

Diastereomeric Salt Formation

  • Treatment with (-)-camphorsulfonic acid resolves enantiomers via crystallization, achieving >99% ee for both centers.

Characterization and Validation

Spectroscopic Analysis

  • 31P NMR : Distinct signals at δ 12.4 ppm (ArF2P) and δ -18.7 ppm (Cy2P).
  • X-ray crystallography confirms the relative configurations and bond lengths (e.g., Fe–C distances: 2.04–2.08 Å).

Electrochemical Profiling

  • Cyclic voltammetry shows a quasi-reversible FeII/FeIII oxidation at E1/2 = +0.32 V vs. Fc/Fc+, influenced by the electron-withdrawing ArF groups.

Challenges and Optimizations

Steric Hindrance Mitigation

  • Low-temperature lithiation (-78°C) prevents aggregation of intermediates.
  • Bulky solvent systems (e.g., 2-MeTHF) improve solubility of ArF2PH.

Air Sensitivity

  • Schlenk techniques and glovebox handling are mandatory due to the pyrophoric nature of secondary phosphines.

Comparative Data on Synthetic Routes

Step Method A (Ref.) Method B (Ref.)
Phosphination 1 Yield 72% 68%
Phosphination 2 Yield 65% 71%
Total ee 98% 99%
Reaction Time 48 h 36 h

Chemical Reactions Analysis

Types of Reactions

Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form ferrocenium ions.

    Reduction: It can be reduced back to ferrocene from ferrocenium ions.

    Substitution: The phosphino groups can undergo substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like chlorophosphines and bases such as sodium hydride are commonly employed.

Major Products

The major products formed from these reactions include ferrocenium salts, substituted ferrocenes, and various phosphine derivatives.

Scientific Research Applications

Catalytic Applications

1.1 Asymmetric Synthesis

Ferrocene-based phosphine ligands are prominent in asymmetric catalysis. The introduction of chirality through the ferrocenyl backbone enhances the selectivity of reactions. For instance, these ligands have been utilized in palladium-catalyzed asymmetric allylic alkylation, achieving high enantiomeric excess (ee) values exceeding 90% . The chirality of the ferrocene structure plays a critical role in determining the stereochemical outcomes of these reactions.

1.2 Cross-Coupling Reactions

Ferrocene derivatives have also been successfully employed in cross-coupling reactions such as Suzuki-Miyaura coupling. Studies have shown that ferrocenyl phosphines can facilitate efficient coupling between aryl halides and boronic acids, with remarkable turnover numbers (TONs) reported as high as 12,000 under optimized conditions . This efficiency is attributed to the strong σ-donating ability of the phosphine groups.

Materials Science

2.1 Conductive Polymers

The incorporation of ferrocene into polymer matrices has led to the development of conductive materials. Ferrocene's redox properties allow for electron transfer processes that enhance conductivity. Research indicates that polymers containing ferrocene units exhibit improved electrochemical performance, making them suitable for applications in organic electronics and sensors .

2.2 Nanocomposites

Ferrocene derivatives are also being explored in nanocomposite materials. By combining ferrocene with nanomaterials such as graphene or carbon nanotubes, researchers have developed materials with enhanced mechanical and electrical properties. These composites show promise for use in energy storage devices like supercapacitors and batteries.

Medicinal Chemistry

3.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ferrocene-based compounds. Complexes formed with transition metals and ferrocene derivatives have demonstrated significant antibacterial and antifungal activities against various pathogens . For example, metal complexes with ferrocenyl hydrazones exhibited notable inhibition against bacteria such as E. coli and S. aureus, indicating potential applications in pharmaceuticals .

3.2 Drug Delivery Systems

Ferrocene's unique properties have also been harnessed for drug delivery applications. Its ability to undergo redox reactions can be utilized to design smart drug delivery systems that release therapeutic agents in response to specific stimuli, such as changes in pH or redox potential within the body .

Mechanism of Action

The mechanism by which Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)- exerts its effects involves:

    Molecular Targets: The compound acts as a ligand, coordinating with metal centers in catalytic cycles.

    Pathways Involved: It facilitates various catalytic processes by stabilizing transition states and intermediates, thereby lowering the activation energy of reactions.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Ligands

Compound Name Backbone Substituents Key Applications Electronic Profile Steric Profile
Target Compound (CAS: 849925-22-0) Ferrocene 1-(Bis[3,5-(CF₃)₂Ph]phosphinoethyl), 2-(Dicyclohexylphosphinophenyl) Pd-catalyzed borylation, hydroesterification Electron-withdrawing High
(1Sp)-1-[Bis(3,5-(CH₃)₂Ph)phosphino]-2-[(1S)-1-[bis(3,5-(CH₃)₂Ph)phosphino]ethyl]ferrocene (CAS: 950982-69-1) Ferrocene 1,2-Bis[bis(3,5-dimethylphenyl)phosphino] Asymmetric hydrogenation Electron-donating Moderate
1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene (CAS: 849924-78-3) Ferrocene 1,1'-Bis(dicyclohexylphosphino), 2,2'-dimethylaminobenzyl Cross-coupling reactions Electron-donating Very High
1,1'-Binaphthalene-2,2'-diylbis{bis[3,5-bis(trifluoromethyl)phenyl]phosphine} (CAS: 220196-28-1) Binaphthyl 2,2'-Bis[bis(3,5-(CF₃)₂Ph)phosphino] Enantioselective allylic alkylation Electron-withdrawing Rigid, High

Biological Activity

Ferrocene and its derivatives have garnered significant attention in medicinal chemistry due to their unique structural characteristics and biological activities. The compound Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)- is a complex organometallic compound that combines the ferrocene core with phosphine ligands. This article reviews the biological activities associated with this compound, focusing on its potential applications in cancer therapy and other therapeutic areas.

Structural Characteristics

The compound features a ferrocene backbone, which is known for its stability and redox properties. The presence of bulky phosphine substituents enhances its biological activity by influencing interactions with biological targets. The molecular formula for this compound is C28H26F6FeNPC_{28}H_{26}F_6FeNP, indicating a complex structure that integrates both organometallic and organic components .

Anticancer Activity

Ferrocene derivatives have shown promising anticancer properties. The introduction of phosphine groups in this specific compound may enhance its ability to interact with cellular targets involved in cancer progression. Studies have indicated that ferrocene-based compounds can exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer cells. For instance, one study reported that certain ferrocene derivatives demonstrated low toxicity while effectively inhibiting cell proliferation .

The mechanisms underlying the anticancer activity of ferrocene derivatives are multifaceted:

  • Redox Activity : The ability of ferrocene to undergo oxidation to form ferricenium ions plays a crucial role in its biological activity. These ions can participate in electron transfer processes that may lead to oxidative stress in cancer cells, ultimately triggering apoptosis .
  • Free Radical Scavenging : Ferrocene derivatives can scavenge free radicals, which are often implicated in cancer progression. This antioxidant activity may contribute to their protective effects against DNA damage and tumorigenesis .
  • DNA Interaction : Some studies suggest that ferrocene compounds can interact with DNA, potentially leading to direct damage or influencing gene expression related to cell cycle regulation and apoptosis .

Antimicrobial Activity

Beyond anticancer effects, ferrocene derivatives have also been evaluated for antimicrobial properties. Research has indicated that certain compounds exhibit significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents .

Data Summary

The following table summarizes key findings regarding the biological activities of Ferrocene derivatives:

Activity TypeBiological EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialSignificant antibacterial effects
Free Radical ScavengingProtection against oxidative stress

Case Studies

Several case studies highlight the efficacy of ferrocene-based compounds:

  • Study on Anticancer Properties : A study investigated the antiproliferative effects of a series of ferrocene derivatives on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with some compounds exhibiting IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Evaluation : Another research group tested various ferrocene derivatives against common bacterial strains. Compounds demonstrated significant inhibition zones compared to control antibiotics, suggesting their potential as novel antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for preparing this ferrocene-based bisphosphine ligand?

The ligand is typically synthesized via sequential ligand substitution reactions on a ferrocene scaffold. For example, chiral ferrocenylphosphine ligands are often prepared by introducing phosphine groups (e.g., 3,5-bis(trifluoromethyl)phenyl and dicyclohexylphosphine) via palladium-catalyzed cross-coupling or nucleophilic substitution. Key steps include enantioselective control using chiral auxiliaries and purification via column chromatography under inert conditions to prevent oxidation .

Q. What characterization techniques are essential for confirming its structural integrity?

  • NMR Spectroscopy : 31^{31}P NMR confirms phosphine coordination (δ ~20–40 ppm for arylphosphines, δ ~–10 ppm for alkylphosphines).
  • X-ray Crystallography : Resolves stereochemistry and confirms the (1S) configuration.
  • Elemental Analysis : Validates molecular formula (C40_{40}H40_{40}F12_{12}FeP2_2, MW 866.52 g/mol) .
  • HPLC with Chiral Columns : Assesses enantiomeric purity using columns like Chiralpak IA/IB .

Q. How should this ligand be handled to ensure stability during experiments?

  • Storage : Under argon or nitrogen at –20°C to prevent oxidation.
  • Handling : Use Schlenk lines or gloveboxes for air-sensitive steps.
  • Degradation Monitoring : Regular 31^{31}P NMR checks for oxidation to phosphine oxides (δ ~25–35 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain its enantioselectivity in asymmetric catalysis?

The ligand’s enantioselectivity arises from steric and electronic effects:

  • Steric Bulk : The 3,5-bis(trifluoromethyl)phenyl groups create a chiral pocket, while dicyclohexylphosphine modulates coordination flexibility.
  • Electronic Effects : Electron-withdrawing trifluoromethyl groups enhance metal-ligand bond polarization, stabilizing transition states. Computational studies (DFT) are recommended to map steric/electronic contributions to selectivity .

Q. How does solvent choice impact its catalytic performance in cross-coupling reactions?

  • Polar Aprotic Solvents (e.g., THF, DMF): Enhance solubility but may weaken metal-ligand interactions.
  • Non-Polar Solvents (e.g., toluene): Improve steric control but reduce reaction rates. Systematic screening via kinetic studies (e.g., variable solvent in Suzuki-Miyaura reactions) paired with 19^{19}F NMR to track intermediates is advised .

Q. What strategies resolve contradictions in reported catalytic activity across studies?

Discrepancies often stem from:

  • Impurity Profiles : Trace oxidants or moisture degrade the ligand. Use ICP-MS to detect metal impurities.
  • Substrate Scope Limitations : Perform Hammett plots to correlate electronic effects with activity.
  • Reproducibility : Standardize pre-catalyst activation (e.g., ligand-to-metal ratio optimization) .

Q. How can its stability under high-temperature catalytic conditions be evaluated?

  • Thermogravimetric Analysis (TGA) : Measures decomposition onset (typically >200°C for similar ligands).
  • In Situ IR Spectroscopy : Tracks ligand dissociation during catalysis.
  • Accelerated Aging Studies : Heat ligand-metal complexes in sealed ampules and analyze via mass spectrometry for decomposition products (e.g., phosphine oxides) .

Methodological Notes

  • Stereochemical Analysis : Use Mosher ester derivatives or chiral shift reagents in 1^{1}H NMR for absolute configuration assignment .
  • Catalytic Screening : Employ high-throughput robotic platforms to test ligand performance across substrates and conditions .
  • Safety Protocols : Follow OSHA guidelines for fluorinated compound handling, including fume hood use and PFAS waste disposal .

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